2',4'-Dimethoxy[1,1'-biphenyl]-2-amine
Description
2',4'-Dimethoxy[1,1'-biphenyl]-2-amine is a substituted biphenylamine featuring methoxy groups at the 2' and 4' positions of the biphenyl scaffold. Biphenylamines are typically synthesized via cross-coupling reactions, such as Suzuki–Miyaura coupling between aryl boronic acids and brominated aniline derivatives . These compounds are of significant interest in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-10-7-8-12(14(9-10)17-2)11-5-3-4-6-13(11)15/h3-9H,15H2,1-2H3 |
InChI Key |
RNXBLMVGSDCADN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents on biphenylamines critically influences their reactivity and applications. Below is a comparative analysis of key analogs:
Methoxy-Substituted Derivatives
- 4'-Methoxy-[1,1'-biphenyl]-2-amine (S1m) : Synthesized from 2-bromoaniline and 4-methoxyphenylboronic acid (76% yield). The electron-donating methoxy group at the 4' position enhances electron density on the biphenyl core, improving charge transport in optoelectronic applications .
- 5-Methoxy-[1,1'-biphenyl]-2-amine (S1n) : Features a methoxy group at the 5 position (meta to the amine). Its lower yield (53% vs. S1m’s 76%) suggests steric or electronic challenges during synthesis .
Electron-Withdrawing Substituents
- 4'-Nitro-[1,1'-biphenyl]-2-amine (4a) : A nitro group at the 4' position (electron-withdrawing) reduces electron density, as evidenced by its red crystalline solid form and lower yield (56%) .
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine : The trifluoromethyl group (strongly electron-withdrawing) results in distinct physicochemical properties, including higher thermal stability but increased irritancy (classified as Xi) .
Halogen-Substituted Derivatives
- 4'-Chloro-[1,1'-biphenyl]-2-amine (S1f) : Chlorine at the 4' position (moderately electron-withdrawing) is used in pharmaceuticals and agrochemicals. Its acetamide derivative (N-(4’-chloro-[1,1'-biphenyl]-2-yl)acetamide) is synthesized in 77% yield .
- 5-Bromo-4'-nitro-N-phenyl-[1,1'-biphenyl]-2-amine (4i) : Bromine and nitro groups introduce steric bulk and electronic deactivation, leading to lower reactivity and separable mixtures .
Positional Isomerism and Steric Effects
The position of substituents significantly impacts properties:
- 4'-Methoxy (S1m) vs. 5-Methoxy (S1n) : The 4' position (para to the biphenyl linkage) allows for better conjugation compared to the 5 position (meta), leading to higher yields and improved optoelectronic performance .
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